![molecular formula C26H31FN4O4 B1669503 CP-481715 CAS No. 212790-31-3](/img/structure/B1669503.png)
CP-481715
描述
CP-481,715 是一种有效的选择性趋化因子受体 CCR1 拮抗剂。 该化合物在治疗多种炎症性疾病方面表现出巨大潜力,包括类风湿性关节炎、多发性硬化症和移植排斥 。 CP-481,715 是一种小分子量化合物,化学名为喹喔啉-2-羧酸 [4®-氨基甲酰基-1(S)-(3-氟苄基)-2(S),7-二羟基-7-甲基辛基]酰胺 .
准备方法
CP-481,715 的合成涉及多个步骤,从喹喔啉-2-羧酸核心制备开始。合成路线包括以下步骤:
喹喔啉核的形成: 这涉及在酸性条件下将适当的二胺与二羰基化合物缩合。
羧酸基团的引入: 这是通过氧化反应实现的。
侧链的连接: 侧链,包括氨基甲酰基和氟苄基,通过一系列取代和偶联反应引入.
CP-481,715 的工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
CP-481,715 经历了几种类型的化学反应,包括:
氧化: 羧酸基团的引入涉及氧化反应。
取代: 侧链的连接涉及取代反应,其中特定的官能团被其他官能团取代。
这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及偶联剂,如碳二亚胺。这些反应形成的主要产物是最终导致 CP-481,715 形成的中间体化合物。
科学研究应用
Pharmacological Properties
CP-481715 exhibits high selectivity for CCR1, with over 100-fold selectivity compared to other G-protein-coupled receptors. It binds to human CCR1 with a dissociation constant (Kd) of 9.2 nM and effectively displaces CCL3 from CCR1-transfected cells with an IC50 of 74 nM . This compound does not exhibit intrinsic agonist activity; instead, it acts as a competitive and reversible antagonist, blocking the signaling pathways activated by CCL3 and CCL5 .
Rheumatoid Arthritis
This compound has shown promise in treating rheumatoid arthritis by inhibiting monocyte chemotaxis and matrix metalloproteinase release. In studies involving synovial fluid from rheumatoid arthritis patients, this compound inhibited 90% of monocyte chemotactic activity . Its ability to reduce inflammatory responses suggests that it may be beneficial in managing symptoms associated with this condition.
Allergic Contact Dermatitis
A phase 1/2 clinical trial evaluated the effects of this compound on allergic contact dermatitis induced by nickel exposure. Results indicated that pretreatment with 1000 mg of this compound significantly reduced clinical scores associated with nickel reactions (P = 0.01). However, the study noted that blocking CCR1 only partially inhibited the clinical manifestations, suggesting that multiple chemokine receptors may contribute to the inflammatory response in allergic contact dermatitis .
Multiple Sclerosis and Transplant Rejection
Research indicates that CCR1 antagonists like this compound could be effective in treating multiple sclerosis and preventing transplant rejection by inhibiting leukocyte infiltration into tissues. The pharmacodynamic activity of this compound was demonstrated through ex vivo studies showing a dose-dependent increase in macrophage inflammatory protein-1alpha required to induce CD11b upregulation . This suggests that this compound may help mitigate the inflammatory processes involved in these diseases.
In Vivo Studies
In human CCR1 transgenic mouse models, this compound effectively inhibited CCL3-induced neutrophil infiltration into tissues, demonstrating an effective ED50 of 0.2 mg/kg. The compound also significantly reduced footpad swelling in delayed-type hypersensitivity models, indicating its potential to modulate Th1 cytokine responses .
Clinical Trials
Clinical trials have assessed the safety and pharmacokinetics of this compound. These studies reported that all doses were well tolerated, with no significant adverse effects noted on vital signs or ECG characteristics. The linear pharmacokinetics observed up to a dose of 300 mg suggest a favorable safety profile for further investigations .
Summary Table of Research Findings
作用机制
CP-481,715 通过选择性结合趋化因子受体 CCR1 发挥其作用。这种结合抑制受体与其天然配体(如 CCL3 和 CCL5)的相互作用。 结果,CP-481,715 阻止了导致白细胞迁移和炎症的下游信号通路活化 。 该化合物作为一种竞争性可逆拮抗剂,这意味着它可以有效地阻断受体的活性,而不会永久改变其结构 .
相似化合物的比较
与其他趋化因子受体拮抗剂相比,CP-481,715 在对 CCR1 的高选择性和效力方面是独一无二的。类似的化合物包括:
BX-471: 另一种 CCR1 拮抗剂,具有类似的治疗潜力,但化学结构不同。
MLN3897: 一种 CCR1 拮抗剂,已被研究用于其抗炎特性。
生物活性
CP-481715 is a selective antagonist of the chemokine receptor CCR1, which plays a significant role in various inflammatory processes. This compound has garnered attention for its potential therapeutic applications in conditions such as rheumatoid arthritis, allergic contact dermatitis, and other inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological properties.
This compound is characterized by its chemical structure as a quinoxaline derivative. It selectively binds to human CCR1 (Kd = 9.2 nM) and demonstrates a competitive antagonistic effect on receptor signaling pathways activated by chemokines CCL3 and CCL5. The compound's ability to inhibit various downstream effects, such as calcium mobilization and monocyte chemotaxis, positions it as a promising candidate for treating inflammatory conditions .
Pharmacological Properties
The pharmacological profile of this compound indicates its potency and selectivity for CCR1 over other G-protein-coupled receptors. Key findings include:
- Binding Affinity : this compound displaces 125I-labeled CCL3 from CCR1-transfected cells with an IC50 of 74 nM.
- Inhibition Potency : It inhibits CCL3-induced monocyte chemotaxis with an IC50 of 55 nM and matrix metalloproteinase 9 release with an IC50 of 54 nM .
- Selectivity : The compound exhibits over 100-fold selectivity for CCR1 compared to other chemokine receptors .
Rheumatoid Arthritis
A study demonstrated that this compound effectively inhibited monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients, suggesting its potential utility in managing this disease . In murine models, this compound significantly reduced joint swelling and inflammation, indicating its therapeutic potential in arthritis .
Allergic Contact Dermatitis
In a clinical study involving human subjects with allergic contact dermatitis (ACD), pretreatment with this compound resulted in significant reductions in visual scores of nickel reactions (P = 0.01). However, while it showed some efficacy, the blockade of CCR1 only partially inhibited clinical manifestations of ACD .
Study on Inflammatory Response Modulation
In a study involving hCCR1 knockin mice, this compound was shown to inhibit CCL3-induced neutrophil infiltration effectively. The compound reduced footpad swelling in delayed-type hypersensitivity models and decreased Th1 cytokine responses (IFN-gamma and IL-2) without inducing tolerance to subsequent challenges .
Tumor Burden Reduction
Another study highlighted the role of this compound in reducing tumor burden and osteolysis in vivo. This research supports the hypothesis that CCR1 antagonism can modulate inflammatory responses associated with tumor progression .
Summary of Key Findings
属性
IUPAC Name |
N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O4/c1-26(2,35)11-10-17(24(28)33)14-23(32)21(13-16-6-5-7-18(27)12-16)31-25(34)22-15-29-19-8-3-4-9-20(19)30-22/h3-9,12,15,17,21,23,32,35H,10-11,13-14H2,1-2H3,(H2,28,33)(H,31,34)/t17-,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQJVHQCUDMXFG-FHZYATBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(CC(C(CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC[C@H](C[C@@H]([C@H](CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175540 | |
Record name | CP 481715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212790-31-3 | |
Record name | CP 481715 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212790313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP 481715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-481715 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3TDA066ME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。